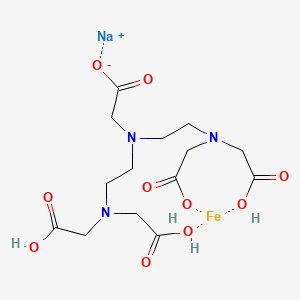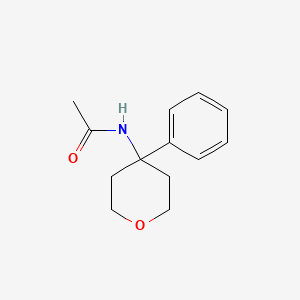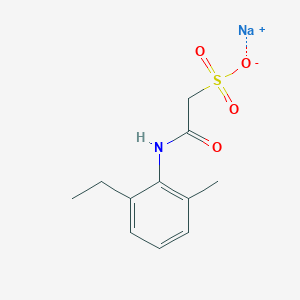
2,5-Pyrrolidinedione, 1-(1-oxo-4-pentyn-1-yl)-
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthetic Intermediates
2,5-Pyrrolidinedione derivatives serve as versatile synthetic intermediates. Katritzky and Li (1996) demonstrated their use in preparing 1,4-disubstituted and 1,4,5-trisubstituted 2-[(benzotriazol-1-yl)methyl]pyrroles, key for further chemical elaborations. They found these compounds could be elaborated through nucleophilic substitution and other modifications to afford a variety of substituted pyrroles (Katritzky & Li, 1996).
Antiviral Activity
Patick et al. (2005) reported on a novel orally bioavailable inhibitor of human rhinovirus 3C protease, derived from 2,5-Pyrrolidinedione. This compound showed potent activity against a range of rhinovirus serotypes and picornaviruses, highlighting its potential in antiviral therapy (Patick et al., 2005).
Organic Synthesis
Marei (1993) explored the synthesis of 2,6-diaryl-4H-thiopyran-4-thiones from acetylenic β-diketones. This study contributes to the field of organic synthesis by demonstrating the formation of novel compounds through the reaction of 1-aryl-5-phenyl-4-pentyne-1,3-diones with phosphorus pentasulfide (Marei, 1993).
Catalytic Applications
Field, Messerle, and Wren (2003) showcased the catalytic abilities of cationic Ir(I) complexes in the hydroamination of 4-pentyn-1-amine, forming 2-methylpyrroline and subsequent hydrosilation to produce 1-(triethylsilyl)-2-methylpyrrolidine. This indicates the catalytic potential of compounds derived from 2,5-Pyrrolidinedione (Field, Messerle, & Wren, 2003).
Structural Studies
Zugenmaier (2013) conducted a structural study of a compound obtained by rearranging a pentenyl group at a pyridine ring, which was derived from 2,5-Pyrrolidinedione. This research contributes to our understanding of molecular structures in organic compounds (Zugenmaier, 2013).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2,5-Pyrrolidinedione, 1-(1-oxo-4-pentyn-1-yl)- plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, altering their catalytic activity. The nature of these interactions often involves binding to the active site of the enzyme or inducing conformational changes that affect enzyme function .
Cellular Effects
The effects of 2,5-Pyrrolidinedione, 1-(1-oxo-4-pentyn-1-yl)- on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling molecules, leading to changes in downstream signaling events. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 2,5-Pyrrolidinedione, 1-(1-oxo-4-pentyn-1-yl)- exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This binding can lead to changes in enzyme conformation, affecting their catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Pyrrolidinedione, 1-(1-oxo-4-pentyn-1-yl)- can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 2,5-Pyrrolidinedione, 1-(1-oxo-4-pentyn-1-yl)- vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain concentration is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
2,5-Pyrrolidinedione, 1-(1-oxo-4-pentyn-1-yl)- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can be metabolized by specific enzymes, leading to the production of intermediate metabolites that participate in further biochemical reactions. These interactions can affect the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 2,5-Pyrrolidinedione, 1-(1-oxo-4-pentyn-1-yl)- within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound can influence its accumulation and activity within different cellular regions .
Subcellular Localization
The subcellular localization of 2,5-Pyrrolidinedione, 1-(1-oxo-4-pentyn-1-yl)- is essential for its function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it interacts with transcription factors to regulate gene expression. Alternatively, it may be targeted to the mitochondria, influencing cellular metabolism and energy production .
Propiedades
IUPAC Name |
1-pent-4-ynoylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-3-4-7(11)10-8(12)5-6-9(10)13/h1H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFGIZDKCBMDGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)N1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00826984 | |
| Record name | 1-(Pent-4-ynoyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00826984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852511-66-1 | |
| Record name | 1-(Pent-4-ynoyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00826984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol](/img/structure/B1401454.png)
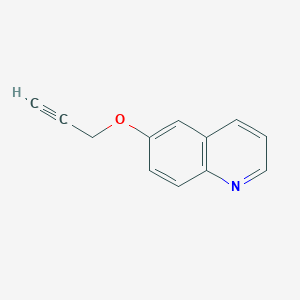

![3-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene](/img/structure/B1401459.png)
![2-(4-((Trimethylsilyl)ethynyl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1401461.png)
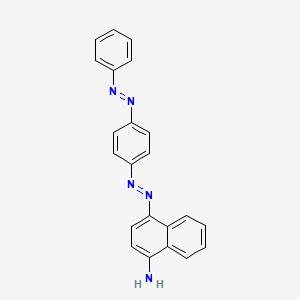
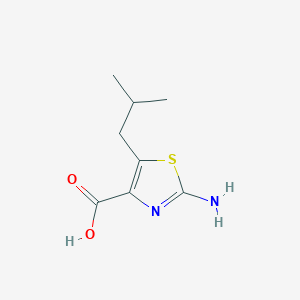
![N-[2-(4-Bromophenyl)ethyl]benzenesulfonamide](/img/structure/B1401464.png)
phenyl]methylidene})amine](/img/structure/B1401465.png)
